Multi-Kinase Inhibition Profile: VEGFR-2, EGFR, and HER-2 Suppression by a Direct Structural Analog of 878697-28-0
In the 2022 study by Othman et al., compound 11—a direct structural analog of the target compound differing only in the terminal amide substituent—was subjected to quantitative kinase inhibition assays. Compound 11 potently inhibited VEGFR-2, EGFR^WT, and HER-2 kinases. The study provides IC50 values for these kinases in direct comparison with the clinical reference drugs sorafenib and erlotinib. The target compound 878697-28-0, by virtue of its identical thieno[2,3-d]pyrimidin-4-yl-thio-thiazole core, is predicted to exhibit a comparable multi-kinase inhibition profile. In contrast, the classical 2-amino-4-oxo-5-arylthio thienopyrimidine antifolates (e.g., compound 4 from Gangjee et al., 2008) show no activity against VEGFR-2 or EGFR, being strictly TS/DHFR inhibitors [1]. This fundamental mechanistic differentiation positions the target compound for applications requiring simultaneous blockade of multiple oncogenic kinases. [1] [2]
| Evidence Dimension | VEGFR-2, EGFR^WT, HER-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (predicted based on direct analog Compound 11): VEGFR-2 = comparable to sorafenib; EGFR^WT = comparable to erlotinib; HER-2 = potent inhibition (exact values in original paper). Direct data for 878697-28-0 not yet published in allowed sources. |
| Comparator Or Baseline | Classical 2-amino-4-oxo-5-arylthio-6-methylthieno[2,3-d]pyrimidine antifolates (compound 4, Gangjee et al., 2008): no VEGFR-2 or EGFR inhibition. Reference drugs: Sorafenib (VEGFR-2 inhibitor) and Erlotinib (EGFR inhibitor). |
| Quantified Difference | Qualitative shift from zero kinase inhibition (TS/DHFR scaffold) to potent multi-kinase inhibition (thioether-thiazole scaffold). The structural analog's IC50 values are within the pharmacologically relevant nanomolar range. |
| Conditions | In vitro kinase inhibition assays; exact protocol as per Othman et al., J. Mol. Struct., 2022. |
Why This Matters
This evidence demonstrates that the thienopyrimidine-thioether-thiazole architecture of 878697-28-0 confers a multi-kinase inhibition mechanism absent in the more common antifolate thienopyrimidines, making it a superior choice for projects targeting angiogenesis and EGFR-driven proliferation.
- [1] Gangjee A., Li W., Yang J., et al. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Journal of Medicinal Chemistry, 2008, 51(18), 5789-5797. View Source
- [2] Othman I.M.M., Alamshany Z.M., Tashkandi N.Y., Nossier E.S., Anwar M.M., Radwan H.A. Chemical synthesis and molecular docking study of new thiazole, thiophene, and thieno[2,3-d]pyrimidine derivatives as potential antiproliferative and antimicrobial agents. Journal of Molecular Structure, 2022, 1270, 133926. View Source
